2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-ethyl-N-phenylacetamide
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Description
Molecular Structure Analysis
The molecular formula of the compound is C24H23N3O2S2 and it has a molecular weight of 449.59. The structure includes a thieno[3,2-d]pyrimidin-2-yl group, which is attached to a benzyl group and a sulfanyl group.Physical and Chemical Properties Analysis
The compound has been crystallized from ethyl acetate–methanol (1:1) with a melting point of 265–266 °C . The IR spectrum shows peaks at 3302 cm−1 (NH), 2210 cm−1 (C≡N), and 1662 cm−1 (C=O) .Scientific Research Applications
Antitumor Agents and DHFR Inhibitors
A study discussed the synthesis of classical and nonclassical 2,4-diamino-5-ethylpyrrolo[2,3-d]pyrimidines as potential inhibitors of dihydrofolate reductase (DHFR), a key enzyme target in cancer therapy. The compounds showed significant inhibitory activity against human DHFR and tumor cells, highlighting their potential as antitumor agents (Gangjee et al., 2007). Another study reported the synthesis of 2-amino-4-oxo-5-substituted-pyrrolo[2,3-d]pyrimidines, showing potent inhibition of thymidylate synthase (TS) and potential as antitumor agents (Gangjee et al., 1996).
Antimicrobial Activity
Research into novel structures derived from 2-[[(2-pyridyl)methyl]thio]-1H-benzimidazole revealed potent and selective activities against Helicobacter pylori, a gastric pathogen, without significant activity against a range of other microorganisms. This highlights the compound's specificity and potential as an anti-H. pylori agent (Carcanague et al., 2002).
Crystal Structures and Molecular Insights
The crystal structures of related 2-[(diaminopyrimidin-2-yl)sulfanyl]acetamides were studied, revealing insights into the molecular conformation and potential interactions with biological targets. These studies provide foundational knowledge for further drug development efforts (Subasri et al., 2017); (Subasri et al., 2016).
Quantum Chemical Insights
A detailed study provided quantum chemical insights into the molecular structure and hydrogen-bonded interactions of a novel anti-COVID-19 molecule, which shares structural features with the compound of interest. This research offers important implications for the design and development of antiviral drugs (Mary et al., 2020).
Properties
IUPAC Name |
2-(3-benzyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-ethyl-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O2S2/c1-2-25(18-11-7-4-8-12-18)20(27)16-30-23-24-19-13-14-29-21(19)22(28)26(23)15-17-9-5-3-6-10-17/h3-14H,2,15-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIWATLVIARCTJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)CSC2=NC3=C(C(=O)N2CC4=CC=CC=C4)SC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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